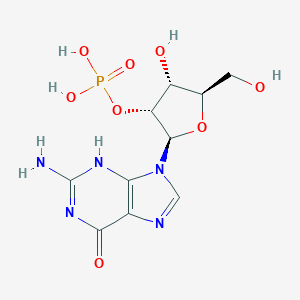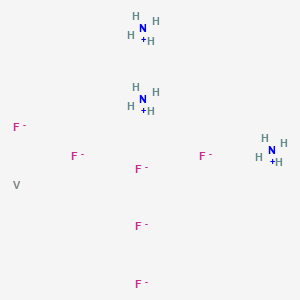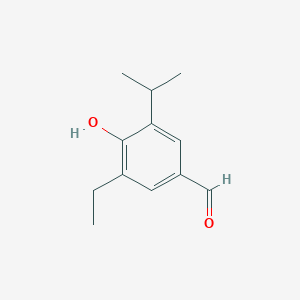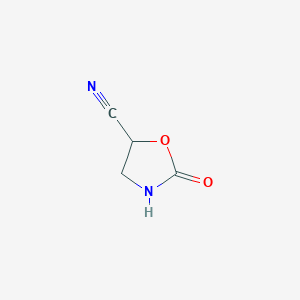
1-(2,4-dichlorophenylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorophenylsulfonyl)piperidine is a chemical compound with the molecular formula C11H13Cl2NO2S and a molecular weight of 294.2 g/mol It is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a dichlorophenyl group
Métodos De Preparación
The synthesis of 1-(2,4-dichlorophenylsulfonyl)piperidine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
1-(2,4-dichlorophenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorophenylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorophenylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(2,4-dichlorophenylsulfonyl)piperidine can be compared with other sulfonylpiperidine derivatives, such as:
1-(2,4-Difluorophenyl)sulfonylpiperidine: Similar structure but with fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)sulfonylpiperidine: Methyl groups instead of chlorine, leading to different steric and electronic properties.
1-(2,4-Dichlorophenyl)sulfonylmorpholine: Replacement of the piperidine ring with a morpholine ring, altering its chemical and biological properties.
Propiedades
Número CAS |
443904-59-4 |
|---|---|
Fórmula molecular |
C11H13Cl2NO2S |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clave InChI |
RLTFPOFZJVKHPY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)






